molecular formula C15H26N4O B5672865 1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-2-azepanecarboxamide

1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-2-azepanecarboxamide

Cat. No. B5672865
M. Wt: 278.39 g/mol
InChI Key: AJCNKGLWTKSBRB-UHFFFAOYSA-N
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Description

This chemical compound belongs to a class of compounds that often feature in pharmacological research. It includes a pyrazole ring, a common structural motif in various synthetic compounds.

Synthesis Analysis

  • Synthesis Approach : The synthesis of similar compounds involves multi-step chemical processes. For example, McLaughlin et al. (2016) detailed the synthesis of a related compound, 3,5-AB-CHMFUPPYCA, highlighting the complexity involved in the synthesis of such compounds, including the formation of isomers and by-products (McLaughlin et al., 2016).

Molecular Structure Analysis

  • Crystal Structure Analysis : The molecular structure of compounds in this class is often determined using techniques like X-ray crystallography. For instance, the crystal structure analysis of related compounds provides insights into their molecular conformation and bonding patterns (Kumara et al., 2018).

Chemical Reactions and Properties

  • Chemical Reactivity : These compounds typically undergo various chemical reactions due to their functional groups. For instance, the presence of the pyrazole ring can lead to reactions like cyclizations and substitutions, as explored in different studies (Bondarenko et al., 2015).

Physical Properties Analysis

  • Stability and Melting Point : The physical stability and melting points of such compounds can be influenced by their molecular structure. Studies often involve thermal analysis to understand these properties (Kumara et al., 2018).

Chemical Properties Analysis

  • Functional Group Reactivity : The functional groups in these compounds, such as the amide or pyrazole rings, dictate their chemical properties. These groups are reactive centers that participate in various chemical reactions, influencing the compound’s overall chemical behavior (Guo et al., 2014).

properties

IUPAC Name

1-methyl-N-[(1-propylpyrazol-4-yl)methyl]azepane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O/c1-3-8-19-12-13(11-17-19)10-16-15(20)14-7-5-4-6-9-18(14)2/h11-12,14H,3-10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCNKGLWTKSBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)CNC(=O)C2CCCCCN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-2-azepanecarboxamide

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